N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase JMJD3.
Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonism
A study on novel 4-thiazolidinone derivatives, including those related to the benzothiazolyl group, revealed their potential as agonists of benzodiazepine receptors. These compounds were synthesized and evaluated for their anticonvulsant activities, showing considerable efficacy in electroshock and pentylenetetrazole-induced convulsion tests. Some compounds demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Calcium Antagonistic Activity
Research on benzothiazoline derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, highlighted their calcium antagonistic activity. These compounds exhibited potent in vitro Ca2+ antagonistic activity, with specific derivatives showing dual inhibition of fast Na+ and slow Ca2+ inward channels, offering a potential for developing long-acting hypotensive agents (Yamamoto et al., 1988).
Antibacterial Applications
The antibacterial applications of benzothiazole derivatives were explored through the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes. These compounds exhibited significant antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as effective antibacterial agents (Obasi et al., 2017).
Antitumor Activities
The antitumor activities of benzothiazole derivatives were investigated, focusing on their potential as anticancer agents. New derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Antiviral Properties
A series of 5-chlorobenzotriazole derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, were designed and synthesized for their antiviral properties. The compounds exhibited promising antiviral activities against a range of RNA and DNA viruses, with specific derivatives showing potent activity comparable to reference drugs, suggesting their potential as lead compounds for antiviral drug development (Ibba et al., 2018).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)17(21)20-11-5-4-10(18)14-16(11)25-8-19-14/h4-8H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCMZOICDBXYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.